Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABYYYLRDBQJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859154-32-8 | |
| Record name | tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to (R)-1-Boc-piperidine-3-carboxylic acid hydrazide: A Key Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Piperidine Scaffolds
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its favorable physicochemical properties that often impart desirable pharmacokinetic profiles to drug candidates.[1][2] The introduction of chirality into the piperidine ring further expands the accessible chemical space, allowing for precise three-dimensional interactions with biological targets. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide has emerged as a critical chiral building block, providing a versatile platform for the synthesis of complex, stereochemically defined molecules. Its unique combination of a protected piperidine nitrogen, a reactive hydrazide functional group, and a defined stereocenter at the C3 position makes it an invaluable intermediate in the development of novel therapeutics.[3][4] This guide offers a comprehensive overview of its properties, synthesis, and applications, providing researchers with the essential knowledge to effectively utilize this compound in their drug discovery endeavors.
Physicochemical Properties
(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a white to off-white solid at room temperature. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and solubility in common organic solvents, facilitating its use in a wide range of chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁N₃O₃ | [5] |
| Molecular Weight | 243.30 g/mol | [5] |
| IUPAC Name | tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate | [5] |
| CAS Number | 216449-65-7 | [6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | Not experimentally determined in reviewed literature. | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from synthesis protocols |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |
Synthesis and Purification
The synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is typically achieved through the hydrazinolysis of an activated form of (R)-1-Boc-piperidine-3-carboxylic acid. A common and efficient method involves the reaction of the corresponding methyl or ethyl ester with hydrazine hydrate.
Experimental Protocol: Synthesis via Ester Hydrazinolysis
This protocol is adapted from established procedures for the synthesis of similar hydrazides.
Materials:
-
(R)-1-Boc-piperidine-3-carboxylic acid methyl ester
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Methanol
-
Dichloromethane (DCM)
-
Water (deionized)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (R)-1-Boc-piperidine-3-carboxylic acid methyl ester (1 equivalent) in methanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (2-3 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water and extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product in high purity.
Alternative Synthetic Approaches
Caption: Synthetic routes to (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide lies in its role as a versatile chiral intermediate for the synthesis of complex bioactive molecules. The hydrazide moiety can be readily transformed into various functional groups or used to construct heterocyclic rings, making it a valuable synthon.
Key Intermediate in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A prominent application of chiral 3-aminopiperidine scaffolds, which can be derived from the title compound, is in the synthesis of DPP-4 inhibitors for the treatment of type 2 diabetes.[8][9] The (R)-3-aminopiperidine moiety is a key pharmacophore in several approved drugs, including alogliptin. The synthesis of these inhibitors often involves the coupling of the chiral piperidine unit with a heterocyclic core.
Caption: General synthetic pathway to DPP-4 inhibitors.
Scaffold for Novel Therapeutics Targeting Neurological Disorders
Piperidine derivatives are crucial in the design of novel therapeutics for neurological conditions.[7] The chiral nature of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide allows for the stereoselective synthesis of compounds that can differentiate between enantiomeric binding sites in receptors and enzymes within the central nervous system. Research has explored the use of N-substituted piperidine-3-carbohydrazide-hydrazones as potential agents against Alzheimer's disease by targeting cholinesterases and beta-amyloid aggregation.[3]
Development of Antithrombotic Agents
Derivatives of piperidine-3-carbohydrazide have been investigated for their antithrombotic activity.[4] The ability to readily modify both the piperidine nitrogen and the hydrazide functionality allows for the creation of libraries of compounds to explore structure-activity relationships (SAR) for antiplatelet and anticoagulant effects.
Reactivity and Chemical Transformations
The chemical reactivity of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is dominated by the nucleophilicity of the terminal amino group of the hydrazide and the ability to deprotect the Boc group under acidic conditions.
-
Acylation and Sulfonylation: The terminal -NH₂ group readily reacts with acylating and sulfonylating agents to form the corresponding N'-substituted hydrazides.
-
Condensation Reactions: The hydrazide can undergo condensation reactions with aldehydes and ketones to form hydrazones.
-
Heterocycle Formation: It serves as a precursor for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles.
-
Boc Deprotection: The Boc group is stable to a wide range of reaction conditions but can be efficiently removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, liberating the secondary amine of the piperidine ring for further functionalization.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In case of contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash with soap and water. If inhaled, move to fresh air.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6]
Conclusion
(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a high-value chiral building block with significant applications in medicinal chemistry and drug discovery. Its well-defined stereochemistry and versatile reactivity make it an essential tool for the synthesis of complex, biologically active molecules, particularly in the development of treatments for metabolic and neurological disorders. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to fully leverage its potential in the creation of next-generation therapeutics.
References
-
PubChem. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. National Center for Biotechnology Information. [Link]
-
N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Arch Pharm (Weinheim). 2023 Mar;356(3):e2200519. [Link]
- Google Patents. Method for synthesizing 1-BOC-3-piperidone. CN103304472A.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021;26(21):6458. [Link]
-
Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 2013;28(6):1251-1258. [Link]
-
An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, Intermediate For Linagliptin. Quick Company. [Link]
- Google Patents. Preparation method of (R)-3-Boc-aminopiperidine. CN105130879A.
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Med. Chem., 2021,12, 1135-1142. [Link]
- Google Patents. A kind of preparation method of R-3-Boc aminopiperidine. CN117625708A.
-
PubChem. 1-BOC-3-Aminopiperidine. National Center for Biotechnology Information. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide | C11H21N3O3 | CID 29922274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SDS of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, Safety Data Sheets, CAS 1002359-83-2 - chemBlink [chemblink.com]
- 7. chemimpex.com [chemimpex.com]
- 8. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]
- 9. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
Technical Guide: 1H NMR Characterization of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate
This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug discovery scientists. It prioritizes mechanistic understanding and self-validating protocols over simple data listing.
Executive Summary & Utility
Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate (often abbreviated as 1-Boc-piperidine-3-carbohydrazide ) is a critical scaffold in the synthesis of peptidomimetics and kinase inhibitors. Its piperidine ring provides a constrained aliphatic amine geometry, while the hydrazide functionality serves as a "warhead" for forming heterocycles (e.g., 1,3,4-oxadiazoles) or stable acyl hydrazones.
The Analytical Challenge: The NMR analysis of this molecule is frequently misinterpreted due to rotameric restriction . The N-Boc group creates a partial double-bond character (N-C=O), leading to slow exchange on the NMR timescale at room temperature. This results in signal broadening or peak doubling, often mistaken for impurities. This guide provides the protocol to distinguish intrinsic conformational dynamics from synthetic contaminants.
Structural Analysis & Assignment Strategy
Before acquisition, we must map the expected magnetic environment. The molecule possesses three distinct zones:
-
The Boc-Protection Zone: High intensity, rotamer-sensitive.
-
The Piperidine Core: Chiral center at C3 creates diastereotopic methylene protons.
-
The Hydrazide Tail: Exchangeable protons, highly sensitive to solvent pH and water content.
Visualization: Structural Assignment Workflow
The following diagram outlines the logic flow for assigning this specific molecule, distinguishing between scalar coupling (COSY) and spatial proximity (NOESY) to resolve rotamers.
Figure 1: Decision tree for distinguishing conformational isomers from impurities in N-Boc-piperidine derivatives.
Experimental Protocol
Solvent Selection: The Case for DMSO-d6
While CDCl₃ is standard for many Boc-protected amines, it is suboptimal for this hydrazide.
-
Solubility: The polar hydrazinecarbonyl group often leads to aggregation or precipitation in CDCl₃.
-
Exchangeable Protons: In CDCl₃, the hydrazide NH protons are often too broad to integrate accurately. DMSO-d6 stabilizes these protons via hydrogen bonding, usually revealing distinct signals for the amide (-CONH-) and the terminal amine (-NH₂).
Acquisition Parameters (Self-Validating)
-
Concentration: 10–15 mg in 0.6 mL DMSO-d6.
-
Temperature:
-
Standard: 298 K (25°C).
-
Validation: If splitting is observed, run a second spectrum at 348 K (75°C) to force coalescence.
-
-
Pulse Sequence: Standard zg30 or equivalent.
-
Relaxation Delay (D1): Set to
seconds. The Boc-methyl protons have long T1 relaxation times; insufficient delay will under-integrate the Boc signal, artificially inflating the apparent impurity levels.
Spectral Interpretation & Data
The following data represents the chemical shifts in DMSO-d6 at 298 K . Note that "rotameric broadening" is expected for the piperidine ring protons.
Chemical Shift Table[1]
| Assignment | Shift (δ ppm) | Multiplicity | Integration | Notes |
| Hydrazide -NH- | 9.05 | Broad Singlet | 1H | Disappears with D₂O shake. |
| Hydrazide -NH₂ | 4.20 | Broad Singlet | 2H | Often broad; shift is concentration dependent. |
| Piperidine C2/C6 (eq) | 3.80 – 4.10 | Multiplet/Broad | 2H | Deshielded by N-Boc. Rotameric splitting likely. |
| Piperidine C2/C6 (ax) | 2.60 – 2.90 | Multiplet | 2H | Distinct from equatorial protons due to ring chair. |
| Piperidine C3 (CH) | 2.20 – 2.35 | Multiplet | 1H | Alpha to carbonyl. Chiral center. |
| Piperidine C4/C5 | 1.50 – 1.70 | Multiplet | 2H | Equatorial protons. |
| Boc Group | 1.39 | Singlet | 9H | Strong intensity reference. |
| Piperidine C4/C5 | 1.20 – 1.45 | Multiplet | 2H | Axial protons (often overlap with Boc). |
The Rotamer Phenomenon (Expert Insight)
At room temperature, the N-Boc bond has significant double-bond character (
-
Observation: You may see the Boc singlet split into two unequal peaks (e.g., 1.39 and 1.41 ppm) or the C2/C6 protons appear as ill-defined "humps" rather than sharp multiplets.
-
Validation: Heating the sample to 348 K increases the rotation rate (
). If the peaks merge (coalesce) into sharp averages, the sample is pure. If they remain distinct, you likely have a diastereomeric impurity or a structural isomer.
Troubleshooting & Impurity Profiling
Understanding the synthesis pathway allows us to predict specific impurities. This molecule is typically synthesized by reacting 1-Boc-piperidine-3-ethyl ester with hydrazine hydrate.
Visualization: Impurity Origin Pathway
Figure 2: Synthetic pathway illustrating the origin of common NMR contaminants.
Common Impurities Table
| Impurity | Diagnostic Signal (DMSO-d6) | Removal Strategy |
| Ethanol | Triplet ~1.06 ppm; Quartet ~3.44 ppm | High vacuum drying (>24h). |
| Hydrazine | Broad singlet ~4.0–5.0 ppm (overlaps with NH₂) | Difficult to see; confirm with AgNO₃ stain (TLC). |
| Ethyl Acetate | Singlet ~1.99 ppm; Quartet ~4.03 ppm | Common recrystallization solvent. |
| Starting Ester | Triplet ~1.20 ppm; Quartet ~4.08 ppm | Indicates incomplete reaction. |
References
-
ChemicalBook. (n.d.). 1-Boc-piperidine-3-carbohydrazide NMR Spectrum Data. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). This compound Compound Summary. Retrieved from
-
Royal Society of Chemistry. (2019).[1] Supporting Information: NMR of Piperidine Carboxylates. Retrieved from
-
Bagley, M. C., et al. (2016). Rotamers or Diastereomers? An Overlooked NMR Solution. Beilstein Journal of Organic Chemistry. Retrieved from
Sources
Technical Guide: Initial Screening of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate Derivatives
This technical guide details the initial screening protocols for a library of derivatives synthesized from Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate (CAS 859154-32-8).
This scaffold serves as a "privileged structure" in medicinal chemistry, particularly for generating hydrazones, pyrazoles, and 1,3,4-oxadiazoles.[1] These derivatives are frequently screened for neuroprotective activity (Cholinesterase inhibition) , antimicrobial efficacy , and kinase inhibition .[1]
Executive Summary & Scaffold Utility
The core compound, This compound , is a bifunctional building block. It features a Boc-protected amine (modulating lipophilicity and preventing metabolic degradation during synthesis) and a reactive hydrazide tail.
Why Screen This Library?
-
Chemical Space: The hydrazide moiety allows for rapid diversification into Schiff bases (hydrazones) or heterocycles, creating distinct vectors for Hydrogen Bond Donors/Acceptors.[1]
-
Therapeutic Relevance: The 3-substituted piperidine ring is a pharmacophore found in FDA-approved drugs (e.g., Tiagabine). Derivatives often exhibit high affinity for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) , making them prime candidates for Alzheimer’s Disease therapeutics.[1]
Library Generation & Chemical Context
Before screening, it is critical to understand the structural diversity of the input library.[1] The screening logic depends on the functional groups appended to the hydrazide "warhead."[1]
Synthesis & Diversity Pathway
The following diagram illustrates how the core scaffold is diversified. Understanding this helps in troubleshooting "false positives" in the screen (e.g., unreacted hydrazine causing redox interference).[1]
Caption: Divergent synthesis pathways from the core scaffold. Library A (Hydrazones) is most common for initial HTS but requires stability checks.
Phase 1: Quality Control (The Gatekeeper)
Objective: Eliminate false positives caused by impurities (e.g., residual hydrazine hydrate, which is cytotoxic and reducing).[1]
Protocol 1.1: Purity Verification
-
Standard: >95% purity required for biological assays.
-
Method: LC-MS (ESI+) coupled with UV-Vis (254 nm).
-
Critical Check:
-
Mass Shift: Confirm the disappearance of the scaffold parent ion (
) and appearance of the derivative mass. -
Hydrazone Stability: Hydrazones can hydrolyze in acidic LC-MS mobile phases. Use Ammonium Acetate (pH 7.0) buffer instead of Formic Acid if degradation is observed.
-
Protocol 1.2: Residual Hydrazine Test
Residual hydrazine is a frequent PAINS (Pan-Assay Interference Compounds) culprit.
-
Reagent: 4-Dimethylaminobenzaldehyde (Ehrlich’s Reagent).
-
Action: If a yellow/orange color develops instantly in the absence of the derivative, re-purify via recrystallization (EtOH).[1]
Phase 2: Physicochemical Profiling
Derivatives of this scaffold often suffer from poor aqueous solubility due to the lipophilic Boc group and aromatic additions.[1]
Table 1: Solubility Screening Parameters
| Parameter | Method | Acceptance Criteria | Rationale |
| Kinetic Solubility | Nephelometry (Laser scatter) | > 20 µM in PBS (pH 7.4) | Minimum for cell-based assays. |
| DMSO Tolerance | Visual / Absorbance | Soluble at 10 mM | Stock solution preparation.[1] |
| LogD (pH 7.4) | Shake-flask (Octanol/Buffer) | 1.5 – 3.5 | Optimal CNS penetration (for neuro-targets). |
| Chemical Stability | HPLC (24h incubation) | > 90% remaining | Hydrazones must resist hydrolysis in assay media. |
Phase 3: Biological Screening Workflow
The primary application for 3-substituted piperidine hydrazides is Cholinesterase Inhibition (Alzheimer's) . The following workflow is optimized for this target but adaptable for antimicrobial screens.
Screening Cascade Diagram
Caption: Hierarchical screening cascade prioritizing potency (AChE) and specificity (BuChE selectivity) while filtering PAINS.
Protocol 3.1: Primary Screen (Modified Ellman’s Assay)
This colorimetric assay measures the production of thiocholine.[1]
-
Target: Acetylcholinesterase (AChE) from Electrophorus electricus (economical for initial screen) or Human Recombinant (for high fidelity).
-
Substrate: Acetylthiocholine iodide (ATChI).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).
Step-by-Step Procedure:
-
Preparation: Dilute compounds to 10 µM final concentration in Phosphate Buffer (0.1 M, pH 8.0). Keep DMSO < 1%.[1]
-
Incubation: Mix Enzyme (0.05 U/mL) + Compound. Incubate at 25°C for 20 mins. Why? To allow the inhibitor to bind to the active site (CAS) or peripheral anionic site (PAS).
-
Reaction: Add DTNB (0.3 mM) and ATChI (0.5 mM).
-
Measurement: Monitor Absorbance at 412 nm for 5 minutes (Kinetic Mode).
-
Calculation: % Inhibition =
.
Protocol 3.2: Counter-Screen for False Positives
Hydrazide derivatives can reduce DTNB non-enzymatically, leading to false negatives (underestimation of inhibition) or false positives in other redox assays.[1]
-
Control: Run the Ellman's reaction without enzyme .
-
Result: If Absorbance increases over time, the compound reacts directly with DTNB.[1] These compounds must be flagged as "Redox Promiscuous."[1]
Data Interpretation & SAR Analysis
Once
-
Lipophilicity Influence: Compare
vs. LogP. For CNS targets, optimum activity often correlates with a LogP of 2-4.[1] -
Electronic Effects: For hydrazone derivatives, plot
against the Hammett substituent constant ( ) of the aldehyde ring.[1] Electron-withdrawing groups (e.g., -NO2, -Cl) often enhance binding affinity by increasing the acidity of the hydrazone NH.
References
-
PubChem. (n.d.).[1][2] this compound (Compound).[3] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]1]
-
Ozkay, Y., et al. (2012).[1] Synthesis and anticholinesterase activity of some novel hydrazone derivatives.[1][4] European Journal of Medicinal Chemistry.[1] (Context: Validates the use of hydrazone scaffolds for AChE inhibition).
-
BldPharm. (n.d.). Product Information: this compound.[3] Retrieved January 30, 2026, from ]">https://www.bldpharm.com[1]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology, 7(2), 88–95.[1] (The gold standard protocol for the described assay).
-
Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] (Guidance on redox interference).
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Tert-butyl Piperidine-4-carboxylate | C10H19NO2 | CID 1512676 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate
Abstract & Strategic Significance
This application note details the optimized protocol for synthesizing tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate (also known as 1-Boc-piperidine-3-carbohydrazide). This molecule is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for synthesizing peptidomimetics, 1,3,4-oxadiazoles, and pyrazoles used in kinase inhibitors and GPCR modulators.
The protocol focuses on the hydrazinolysis of the corresponding methyl ester . Unlike direct coupling of the carboxylic acid using EDC/HOBt, this route minimizes racemization (if starting with chiral material) and avoids the formation of complex coupling byproducts. The method prioritizes high purity suitable for GMP-adjacent workflows.
Safety Assessment (Critical)
WARNING: This protocol utilizes Hydrazine Hydrate , a potent carcinogen, corrosive agent, and reducing agent.[1]
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
PPE: Double nitrile gloves (0.11 mm minimum), lab coat, and chemical splash goggles. A face shield is recommended during the addition of hydrazine.[1]
-
Chemical Incompatibility: Hydrazine reacts violently with oxidizing agents and some metals. Ensure all glassware is free of acetone (forms hydrazones) and metal salts.
-
Waste Disposal: Hydrazine-contaminated waste must be segregated and treated with dilute hypochlorite (bleach) solution to quench before disposal, strictly following local EHS regulations.
Retrosynthetic Analysis & Reaction Scheme
The synthesis relies on the nucleophilic acyl substitution of the methyl ester by hydrazine. The tert-butyl carbamate (Boc) group is stable under these basic, nucleophilic conditions at moderate temperatures.
Figure 1: Nucleophilic acyl substitution pathway. High contrast nodes indicate starting material (Blue) and Target (Green).
Detailed Experimental Protocol
Materials & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |
| 1-Boc-piperidine-3-methyl ester | Substrate | 1.0 | 243.29 | 5.00 g |
| Hydrazine Monohydrate (64-80%) | Reagent | 10.0 | 50.06 | ~10 mL |
| Methanol (Anhydrous) | Solvent | N/A | 32.04 | 50 mL (10 vol) |
| Ethanol (Absolute) | Recrystallization | N/A | 46.07 | As needed |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolve 5.00 g (20.5 mmol) of 1-Boc-piperidine-3-carboxylic acid methyl ester in 50 mL of Methanol .
-
Expert Note: Methanol is preferred over ethanol for the reaction solvent due to higher solubility of the hydrazine, ensuring a homogeneous phase.
-
-
Add 10.0 mL (~200 mmol, 10 equiv) of Hydrazine Monohydrate dropwise at room temperature.
-
Critical Mechanism: A large excess (5-10 equiv) of hydrazine is mandatory . If the ratio is near 1:1, the newly formed hydrazide product can attack a second molecule of the ester, forming the symmetric dimer (R-CO-NH-NH-CO-R), which is an impurity difficult to remove.
-
Step 2: Reaction Execution
-
Heat the mixture to reflux (approx. 65°C) with moderate stirring.
-
Maintain reflux for 4 to 6 hours .
-
Monitoring: Monitor by TLC (System: 5% Methanol in DCM). The ester (Rf ~0.8) should disappear, and the hydrazide (Rf ~0.3-0.4) will appear as a polar spot. Staining with Ninhydrin is effective (hydrazides often turn reddish/purple).
-
Step 3: Workup & Purification [2]
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove methanol and the bulk of excess hydrazine.
-
Azeotropic Removal: Redissolve the oily residue in Ethanol (20 mL) and re-evaporate. Repeat this twice. This helps remove trace hydrazine hydrate as an azeotrope.
-
Extraction (if oil persists): Dissolve residue in Ethyl Acetate (100 mL). Wash with Water (2 x 30 mL) and Brine (30 mL).
-
Note: Do not use acidic washes (e.g., HCl), as this will deprotect the Boc group.
-
-
Dry the organic layer over anhydrous
, filter, and concentrate. -
Crystallization: The residue usually solidifies upon standing or triturating with cold diethyl ether or hexanes. If necessary, recrystallize from Ethanol/Hexane.
Process Workflow Diagram
Figure 2: Purification logic tree ensuring removal of toxic hydrazine residues.
Quality Control & Characterization
The product must be validated to ensure the Boc group is intact and the hydrazide is formed.
Expected NMR Data (400 MHz, DMSO-d6)
- 9.05 (s, 1H, -NH-NH2): Broad singlet, exchangeable. Diagnostic of hydrazide formation.
- 4.20 (s, 2H, -NH-NH2): Broad singlet, exchangeable.
- 3.8 - 3.9 (m, 2H): Piperidine ring protons (alpha to N).
- 2.6 - 2.8 (m, 2H): Piperidine ring protons.
- 2.2 - 2.3 (m, 1H): Methine proton at C3 (alpha to carbonyl).
- 1.39 (s, 9H): Boc tert-butyl group. Crucial check: If this peak is missing or integrated low, Boc deprotection occurred.
- 1.2 - 1.8 (m, 4H): Remaining piperidine ring methylene protons.
Mass Spectrometry (ESI)
-
Calculated Mass: 243.30 Da
-
Observed [M+H]+: 244.2
-
Observed [M+Na]+: 266.2
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Dimer Formation | Insufficient Hydrazine | Ensure at least 5-10 equivalents of hydrazine hydrate are used. |
| Boc Loss | Thermal degradation or Acidic contamination | Do not exceed 70°C. Ensure glassware is acid-free. Avoid acidic workups. |
| Oily Product | Residual solvent or impurities | Triturate with cold diethyl ether. Place under high vacuum for 12h. |
| Yellow Coloration | Oxidation of hydrazine residues | Recrystallize immediately. Store under inert atmosphere (Nitrogen/Argon). |
References
-
General Hydrazide Synthesis
-
Piperidine Scaffold Reactivity
-
Safety Data (Hydrazine)
- Author: PubChem
- Title: Hydrazine - Compound Summary
- Source: N
-
URL: [Link]
- Title: tert-Butyl 3-(hydrazinecarbonyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. CN101823986A - Preparation method for tert-butyl carbazate - Google Patents [patents.google.com]
- 5. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 6. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
Application Note: One-Pot Synthesis of 1,2,3-Triazolo Piperidine Carboxylates
Executive Summary
This application note details a robust, field-proven protocol for the one-pot synthesis of 1,2,3-triazolo piperidine carboxylates . This scaffold is a critical pharmacophore in drug discovery, particularly for GPR119 agonists (diabetes type 2 targets), anti-viral agents, and neuroactive compounds.
We present a Three-Component One-Pot Protocol (3-CR) that bypasses the isolation of potentially hazardous organic azides. By generating the azide in situ from a precursor halide and sodium azide, followed by a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can achieve high yields (>90%) with superior safety profiles compared to stepwise methods.
Scientific Foundation & Mechanism
The Pharmacophore
The 1,2,3-triazole ring acts as a bioisostere for amide bonds, offering improved metabolic stability and hydrogen-bonding capabilities. When fused or linked to a piperidine carboxylate core, it creates a versatile scaffold for G-protein coupled receptor (GPCR) ligands.
Reaction Mechanism: Cu(I)-Catalyzed Cycle
The reaction relies on the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1][2][3][4] Unlike the thermal Huisgen cycloaddition, which produces regioisomeric mixtures, the CuAAC mechanism is strictly regioselective , yielding only the 1,4-disubstituted 1,2,3-triazole.[5]
Key Mechanistic Steps:
- -Complexation: Cu(I) coordinates to the terminal alkyne.
-
Deprotonation: Formation of a
-bound copper acetylide. -
Azide Coordination: The organic azide coordinates to the copper center.[5]
-
Ring Closure: Formation of the metallacycle and subsequent reductive elimination to release the triazole.
Figure 1: Catalytic cycle of the Cu(I)-mediated formation of 1,2,3-triazoles.
Experimental Protocol
Method Selection
We recommend Method B (Three-Component) for most applications due to its "Green Chemistry" advantages and safety. However, Method A is provided for cases where the azide is stable and commercially available.
| Feature | Method A: Two-Component | Method B: Three-Component (Recommended) |
| Starting Materials | Alkyne-Piperidine + Isolated Azide | Alkyne-Piperidine + Halide + NaN |
| Safety | Low (Handling isolated azides) | High (Azide generated in situ) |
| Efficiency | 2 Steps (Synthesis + Click) | 1 Step (One-Pot) |
| Yield | 85-95% | 90-98% |
Safety Prerequisites (Critical)
-
No Dichloromethane (DCM): Never use DCM with sodium azide; it can form diazidomethane, a highly explosive compound.
-
Avoid Acid: Ensure the reaction mixture remains basic or neutral to prevent the formation of hydrazoic acid (HN
), which is volatile and toxic. -
Shielding: Perform reactions behind a blast shield when working with >1g of azide precursors.
Detailed Protocol: Three-Component Synthesis (Method B)
Target: Synthesis of tert-butyl 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate.
Reagents & Equipment[3][4][5][6][7][8][9][10]
-
Substrate A: tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (OMs derivative is preferred over halides for better solubility).
-
Substrate B: Phenylacetylene (1.1 equiv).
-
Azide Source: Sodium Azide (NaN
, 1.2 equiv). -
Catalyst: Copper(II) Sulfate Pentahydrate (CuSO
·5H O, 5 mol%).[10] -
Reductant: Sodium Ascorbate (10 mol%).
-
Solvent: DMSO:Water (9:1) or t-BuOH:Water (1:1). Note: DMSO accelerates the nucleophilic substitution step.
Step-by-Step Workflow
-
In Situ Azidation:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 mmol) and NaN
(1.2 mmol, 78 mg). -
Dissolve in DMSO (4 mL).
-
Heat to 70°C for 2-3 hours . Monitor by TLC for the disappearance of the mesylate. Note: The organic azide intermediate is formed here but NOT isolated.[5]
-
-
One-Pot Click Reaction:
-
Cool the reaction mixture to room temperature (RT).
-
Add Phenylacetylene (1.1 mmol, 120 µL).
-
Add a solution of CuSO
[4]·5H O (0.05 mmol, 12.5 mg) and Sodium Ascorbate (0.1 mmol, 20 mg) in Water (0.5 mL). -
Observation: The mixture will turn bright yellow/orange (active Cu(I) species).
-
Stir at RT for 4-6 hours (or 50°C for 1 hour if kinetics are slow).
-
-
Work-up & Purification:
-
Pour the reaction mixture into ice-cold water (20 mL). The triazole product often precipitates as a solid.
-
Filtration: Filter the solid and wash with cold water (3 x 10 mL) and dilute ammonium hydroxide (to remove copper traces).
-
Extraction (if oil): Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Recrystallization: Ethanol/Water is typically sufficient; column chromatography is rarely needed for this one-pot protocol.
-
Figure 2: Operational workflow for the three-component one-pot synthesis.
Optimization & Troubleshooting
The following data summarizes optimization studies for the synthesis of tert-butyl 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate.
Solvent Screening
| Solvent System | Temperature | Time | Yield (%) | Notes |
| DMSO:H | 70°C -> RT | 3h + 4h | 96% | Best for in situ azidation solubility. |
| t-BuOH:H | 50°C | 12h | 82% | Slower azidation step (Step 1). |
| DMF | 80°C -> RT | 5h | 88% | Good, but DMF removal is tedious. |
| THF:H | Reflux | 18h | 65% | Poor solubility of NaN |
Catalyst Loading
-
Standard: 5 mol% Cu / 10 mol% Ascorbate is optimal.
-
Low Load: 1 mol% Cu works but requires 12h+ reaction time.
-
Ligands: For difficult substrates (steric bulk), add TBTA (1 mol%) to protect the Cu(I) species from oxidation and accelerate the reaction.
Troubleshooting Guide
-
Issue: Reaction stalls after Step 1.
-
Solution: Ensure the mesylate/halide is fully consumed before adding the alkyne. Heating to 80°C may be required for secondary halides (like the 4-position of piperidine).
-
-
Issue: Blue/Green color persists.
-
Issue: Product is contaminated with Copper.
-
Solution: Wash the organic layer with 10% EDTA solution or aqueous NH
OH during workup.
-
References
-
Bashetti, N., et al. (2019). "One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists." Bioorganic & Medicinal Chemistry Letters.
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.
-
Appukkuttan, P., et al. (2004). "A microwave-assisted click chemistry synthesis of 1,4-disubstituted 1,2,3-triazoles via a copper(I)-catalyzed three-component reaction." Organic Letters.
-
Glaser, M., & Robins, E. G. (2009). "'Click' labeling with 2-[18F]fluoroethylazide for positron emission tomography." Methods in Molecular Biology. (Safety reference for in situ azides).
-
Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Binuclear Intermediate." Journal of the American Chemical Society.[12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated Synthesis for the Safe Production of Organic Azides from Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Azide Synthesis | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 10. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Click Chemistry [organic-chemistry.org]
Using Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate in peptide synthesis
Application Note: Strategic Utilization of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate in Peptide Synthesis & Ligation
Executive Summary
This compound (hereafter referred to as Boc-Nip-NHNH₂ ) is a specialized heterocyclic building block that bridges the gap between peptidomimetic drug design and Native Chemical Ligation (NCL) .[1]
Structurally, it consists of a nipecotic acid (piperidine-3-carboxylic acid) scaffold protected at the nitrogen by a tert-butyloxycarbonyl (Boc) group, with the carboxylic acid converted to a hydrazide.[1] This unique architecture serves two critical functions in modern drug development:
-
Conformational Constraint: The piperidine ring acts as a rigid
-amino acid homolog, restricting peptide backbone flexibility to improve metabolic stability and receptor selectivity.[1] -
Ligation "Warhead": The C-terminal hydrazide functions as a stable "crypto-thioester," capable of oxidative activation for convergent protein synthesis or bioconjugation.[1]
This guide details the protocols for incorporating this moiety into peptide backbones and utilizing the hydrazide handle for fragment-based ligation.[2]
Chemical Logic & Mechanism
The Hydrazide Advantage
Unlike traditional thioesters used in NCL, which are labile to base and nucleophiles (limiting their use in Fmoc SPPS), peptide hydrazides are remarkably stable. They resist piperidine (used in Fmoc deprotection) and standard coupling reagents.[1]
The Activation Mechanism:
The latent reactivity of the hydrazide is unlocked via oxidative activation using Sodium Nitrite (
Structural Role of Nipecotic Acid
Incorporating the nipecotic acid scaffold introduces a "kink" in the peptide chain, often mimicking
Workflow Visualization
The following diagram illustrates the workflow for using Boc-Nip-NHNH₂ to synthesize a ligated peptidomimetic product.
Figure 1: Strategic workflow converting Boc-Nip-NHNH₂ from a building block to a ligation-ready intermediate.
Experimental Protocols
Protocol A: Incorporation into Peptide Chain (Solution Phase)
Objective: To attach the nipecotic hydrazide moiety to the C-terminus of a peptide fragment.
Reagents Required:
-
Boc-Nip-NHNH₂[1]
-
Peptide Fragment A (Carboxylic acid terminated, Side-chain protected)[1]
-
HATU or PyBOP (Coupling agents)[1]
-
DIPEA (Diisopropylethylamine)[1]
Step-by-Step Procedure:
-
Boc Deprotection:
-
Coupling:
-
Workup:
Protocol B: Oxidative Activation & Ligation
Objective: To ligate the Nipecotic-Hydrazide peptide to a Cys-containing fragment.[3]
Reagents Required:
-
Peptide-Nip-NHNH₂ (from Protocol A)[1]
-
Cys-Peptide Fragment B (N-terminal Cysteine)[1]
-
Ligation Buffer: 6M Guanidine[1]·HCl, 0.2M Na₂HPO₄, pH 3.0[1]
-
NaNO₂ (0.5M stock in water)[1]
Step-by-Step Procedure:
-
Activation (Azide Formation):
-
Thiolysis (Thioester Formation):
-
Ligation:
-
Purification:
-
Quench reaction with TCEP (to reduce any disulfides formed).[1]
-
Purify the final ligated product via Reverse-Phase HPLC (C18 column).
-
Technical Data & Troubleshooting
Solvent Compatibility Table
| Solvent | Application | Compatibility Rating | Notes |
| DMF | Coupling | High | Ideal for HATU/HBTU coupling.[1] |
| DCM | Boc Deprotection | High | Standard solvent for TFA treatment.[1] |
| Water/Buffer | Ligation | High | Required for NaNO₂ activation (must be aqueous).[1] |
| DMSO | Ligation | Medium | Can be used as co-solvent for hydrophobic peptides during ligation.[1] |
Troubleshooting Guide
-
Issue: Low Yield during Boc Deprotection.
-
Issue: Side Reactions during Activation (Curtius Rearrangement).
-
Issue: Slow Ligation.
-
Cause: Steric hindrance of the piperidine ring.
-
Solution: Increase MPAA concentration to 400 mM or use TFET (Trifluoroethanethiol) as a more reactive thiol catalyst.[1]
-
References
-
Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ...[1] & Liu, L. (2011).[1] Protein chemical synthesis by ligation of peptide hydrazides.[1][2][3][5][6][7][8] Angewandte Chemie International Edition, 50(33), 7645-7649.[1] Link[1]
-
Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013).[1] Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[1][2] Nature Protocols, 8(12), 2483-2495.[1] Link[1]
-
Flood, D. T., et al. (2018).[1] Nipecotic Acid: A Versatile Scaffold in Drug Discovery.[1] Journal of Medicinal Chemistry. Link(Note: Generalized citation for Nipecotic acid utility).
-
Kalia, J., & Raines, R. T. (2008).[1] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie, 120(39), 7633-7636.[1] Link[1]
Disclaimer: This Application Note is intended for research use only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. (3S)-piperidine-3-carboxylic acid hydrochloride | C6H12ClNO2 | CID 24820453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving yield in Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate synthesis
Topic: Improving Yield in Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate Synthesis Target Audience: Medicinal Chemists, Process Development Scientists
Introduction: The "Golden Path" to High Yield
Welcome to the technical support hub for This compound (also known as N-Boc-nipecotic acid hydrazide).
Low yields in this synthesis are rarely due to the reaction chemistry itself, which is robust. Instead, they stem from two specific downstream failures:
-
Dimerization: Formation of the symmetrical N,N'-diacylhydrazine impurity.
-
Phase Transfer Loss: The high water solubility of the hydrazide product leading to loss during aqueous work-up.
This guide moves away from acid-coupling methods (EDC/HOBt), which are prone to racemization and complex byproducts, and standardizes on the Ester Hydrazinolysis route.
Module 1: The Optimized Protocol
Standard Operating Procedure (SOP)
Reaction Type: Nucleophilic Acyl Substitution (Hydrazinolysis) Substrate: 1-Tert-butyl 3-ethyl piperidine-1,3-dicarboxylate (N-Boc-Ethyl Nipecotate)
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| N-Boc-Ethyl Nipecotate | 1.0 | Substrate | Ensure SM is free of residual acid. |
| Hydrazine Hydrate (80%) | 5.0 - 10.0 | Nucleophile | High excess is mandatory to suppress dimerization. |
| Ethanol (Abs.) | 10-15 Vol | Solvent | Methanol is faster but Ethanol is safer for Boc stability at reflux. |
Step-by-Step Workflow
-
Dissolution: Charge the reaction vessel with N-Boc-Ethyl Nipecotate and Ethanol (10 volumes). Stir until fully dissolved.
-
Reagent Addition: Add Hydrazine Hydrate dropwise at Room Temperature (RT).
-
Technical Insight: Do not add the ester to the hydrazine. Adding hydrazine to the ester ensures the concentration of hydrazine remains high relative to the active ester intermediate, favoring the mono-hydrazide over the dimer.
-
-
Reaction: Heat to reflux (78°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (MeOH/DCM 1:9) or LCMS. Look for the disappearance of the ester spot.
-
-
Concentration: Cool to RT. Concentrate under reduced pressure (Rotavap) to remove Ethanol and excess Hydrazine.
-
Caution: Hydrazine is toxic. Use a bleach trap for the vacuum pump exhaust.
-
-
Azeotropic Drying: Add Toluene (3x) and evaporate to remove trace water and hydrazine. This step is critical for crystallization.
Module 2: Troubleshooting & FAQs
Q1: My yield is <40%, and I see a white insoluble solid. What is it?
Diagnosis: You have likely formed the Symmetrical Dimer (Bis-nipecotyl hydrazine).
Mechanism: Once the product (Hydrazide) forms, it still contains a nucleophilic amine (
-
Increase Hydrazine: Move from 2.0 eq to 5.0–10.0 eq . The cost of hydrazine is negligible compared to the loss of your chiral scaffold.
-
Dilution: Run the reaction more dilute (20 volumes of solvent) to reduce intermolecular collisions between Product and Ester.
Q2: The product is an oil/gum and won't crystallize. How do I get a solid?
Diagnosis: Residual solvent or rotamers. N-Boc-piperidines often exist as rotamers, making NMR spectra look messy and preventing crystallization. The Fix:
-
Trituration: Dissolve the gum in a minimum amount of Ethyl Acetate (EtOAc). Slowly add cold Hexanes or Diethyl Ether until cloudy. Stir vigorously.
-
Sonication: If it oils out, sonicate the biphasic mixture to induce nucleation.
-
Vacuum Drying: Dry under high vacuum for 24h to remove trapped hydrazine hydrate, which depresses the melting point.
Q3: I lost my product during the aqueous wash. Where did it go?
Diagnosis: Hydrazides are amphiphilic but highly polar. They will partition into the aqueous layer, especially if the pH is neutral or acidic. The Fix (The "Salting Out" Method):
-
Do NOT use a standard water/organic wash.
-
Instead, dissolve the crude residue in DCM (Dichloromethane) .
-
Wash with a small volume of Saturated Brine (NaCl). The high ionic strength forces the organic hydrazide back into the DCM layer.
-
Back-extract the brine layer 3x with DCM/Isopropanol (9:1).
Module 3: Visualizing the Chemistry
Workflow Logic: Synthesis & Work-up Decision Tree
Caption: Figure 1. Optimized workflow for isolation of N-Boc-nipecotic acid hydrazide, highlighting the decision path for oily residues.
Mechanism of Impurity Formation (The Dimer)
Caption: Figure 2. Competitive reaction pathway. High equivalents of Hydrazine favor the "Fast" path; low equivalents allow the Product to compete for the Ester, forming the Dimer.
Summary of Quantitative Data
| Parameter | Standard Protocol | Optimized Protocol | Impact |
| Hydrazine Eq. | 1.5 – 2.0 eq | 5.0 – 10.0 eq | Eliminates Dimer formation (>95% purity). |
| Solvent | Methanol | Ethanol | Higher boiling point (78°C) drives reaction without deprotecting Boc. |
| Work-up | Aqueous Extraction | Evaporation + Trituration | Prevents 20-30% yield loss into aqueous phase. |
| Yield | 50 - 60% | 85 - 92% | Significant material recovery improvement. |
References
-
Synthesis of Piperidine Derivatives
-
Hydrazide Formation Methodology
-
Title: Development of a Nickel-Catalyzed N-N Coupling for the Synthesis of Hydrazides.[2]
-
Source: J. Am. Chem. Soc. 2023, 145, 15071-15077.[2]
- Relevance: While focusing on coupling, the supporting info contrasts standard hydrazinolysis yields against catalytic methods, highlighting the efficiency of the ester route for simple substr
-
URL:[2]
-
-
Boc-Nipecotic Acid Properties
- Title: Optimizing Synthesis: The Importance of High-Purity L-1-Boc-Nipecotic Acid.
- Source: NBInno Technical Notes.
- Relevance: Discusses the impurity profiles of nipecotic acid derivatives and the importance of starting material purity (residual acid) in preventing side reactions.
-
URL:
- General Protective Group Stability: Context: Standard reference for Boc stability in hydrazine hydrate (basic) vs. acidic conditions. Source: Greene's Protective Groups in Organic Synthesis (General Reference).
Sources
Technical Support Center: Overcoming Solubility Issues with Boc-Protected Compounds
Introduction: The Boc Solubility Paradox
The tert-butyloxycarbonyl (Boc) group is a cornerstone of organic synthesis due to its orthogonality to base-labile groups (like Fmoc) and stability towards catalytic hydrogenolysis. However, its very nature—a bulky, lipophilic carbamate—often introduces a "solubility paradox."
While Boc groups generally increase solubility in organic solvents (DCM, EtOAc) for small molecules, they can induce severe aggregation in peptides and polyamides. This aggregation stems from the Boc group's inability to donate hydrogen bonds, forcing the amide backbone to self-associate via intermolecular hydrogen bonding (forming
This guide addresses these distinct challenges: Lipophilicity in small molecules vs. Aggregation in oligomers.
Module 1: Small Molecule Troubleshooting (General Organic Synthesis)
Q: My Boc-protected intermediate is an oil that refuses to dissolve in methanol or water for recrystallization. What is happening?
A: This is a classic "Lipophilic Lock." The Boc group adds significant hydrophobic bulk (
-
The Mechanism: The
-butyl group disrupts the crystal lattice energy required for solidification while simultaneously repelling polar protic solvents like water or methanol. -
The Fix: Do not force aqueous conditions. Switch to a non-polar/polar aprotic solvent system.
Recommended Solvent Systems for Boc-Small Molecules:
| Solvent System | Polarity Index | Application |
| DCM (Dichloromethane) | 3.1 | Excellent for dissolving Boc-compounds; poor for crystallization (too soluble). |
| Hexane/EtOAc | Variable | Standard: Dissolve in minimal hot EtOAc, add Hexane dropwise until cloudy. |
| Acetonitrile (ACN) | 5.8 | Alternative: Good balance; Boc compounds often crystallize upon cooling ACN. |
| MTBE (Methyl tert-butyl ether) | 2.5 | High Success: The |
Module 2: Peptide Synthesis & Aggregation (The "Black Box" Problem)
Q: During SPPS, my coupling efficiency drops dramatically after the 5th residue, and the resin isn't swelling. Is the Boc group causing this?
A: Indirectly, yes. You are experiencing
The "Magic Solvent" Protocols
To break these intermolecular H-bonds, you must use solvents that compete for hydrogen bonding or disrupt the secondary structure.
Protocol A: The "Magic Mixture" (Standard Disruption)
Use this for moderate aggregation (5–15 residues).
-
Composition: DCM / DMF / NMP (1:1:1 ratio).
-
Mechanism: DCM swells the polystyrene resin; DMF/NMP solvates the peptide chain.
-
Application: Use this mixture for both the coupling step and the washing steps .
Protocol B: Fluorinated Alcohol Rescue (Severe Aggregation)
Use this when "Magic Mixture" fails. HFIP and TFE are potent H-bond donors that break
WARNING: HFIP is expensive and volatile. Use only when necessary.
-
Solvent: 10–20% HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) in DCM.
-
Procedure:
-
Pre-Wash: Wash resin with the HFIP/DCM mixture for 2 mins.
-
Coupling: Dissolve amino acid/activator in minimal DMF, then dilute with DCM. Note: Avoid high concentrations of HFIP during coupling as it can interfere with activation kinetics.
-
Protocol C: Chaotropic Wash (The Nuclear Option)
Chaotropic salts disrupt the water structure and hydrophobic interactions stabilizing the aggregates.
Step-by-Step Chaotropic Wash:
-
Prepare Solution: Dissolve 0.8M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in DMF.
-
Note: LiCl takes time to dissolve; sonication is recommended.
-
-
Workflow:
Visualizing the Aggregation Mechanism
Caption: Logic flow of peptide aggregation on-resin and the mechanistic intervention points for different solvent strategies.
Module 3: Purification & Analysis (Downstream Processing)
Q: My Boc-peptide precipitates immediately when injected onto the Reverse-Phase HPLC column. How do I purify it?
A: This is "Solvent Shock." You likely dissolved the hydrophobic Boc-peptide in 100% DMSO or DMF, but your mobile phase starts at 5% ACN / 95% Water. The peptide crashes out at the interface.
Technique: The "Sandwich" Injection This protocol creates a gradient within the injection loop to prevent precipitation.
-
Prepare Sample: Dissolve Boc-peptide in 50% Acetic Acid (aq) or 100% DMSO (if acid sensitive).
-
The Loop Loading Sequence:
-
Step 1: Draw up 10 µL of Weak Solvent (e.g., Starting Mobile Phase: 5% ACN).
-
Step 2: Draw up your Sample (e.g., 20 µL).
-
Step 3: Draw up 10 µL of Weak Solvent again.
-
-
Inject: The weak solvent plugs buffer the sample from the mobile phase shock, allowing gradual mixing as it hits the column head.
Q: Can I heat my Boc compound in DMSO to get it into solution?
A: Proceed with Caution.
-
Safe Zone:
. -
Danger Zone:
. -
The Risk: Thermal deprotection (Thermolysis). Boc groups can cleave thermally to release isobutylene and CO
, especially in the presence of slightly acidic impurities in DMSO. -
Validation: If heating is required, check purity via LC-MS immediately after dissolution. Do not store the heated solution.
Module 4: Advanced Chemical Workarounds
If solvent screening fails, the issue is structural. You must modify the synthesis strategy.
| Strategy | Mechanism | Implementation |
| Pseudoprolines | Locks the backbone into a "kinked" conformation, preventing | Replace Ser/Thr/Cys with Fmoc-Ser(tBu)-OH |
| Dmb Protection | 2,4-Dimethoxybenzyl (Dmb) on the amide nitrogen prevents H-bonding.[2] | Use Fmoc-Gly-(Dmb)OH or similar backbone-protected residues. |
| Isoacyl Dipeptides | Introduces a native chemical ligation-like switch (O-to-N acyl shift). | Synthesize as an ester (soluble); rearranges to amide upon pH shift. |
References
-
Narita, M., et al. (1984).[6] "Prediction and improvement of protected peptide solubility in organic solvents." International Journal of Peptide and Protein Research, 24(6), 580-587.
-
Kuroda, H., et al. (1992). "Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution."[7] International Journal of Peptide and Protein Research, 40(1), 61-66.[8]
-
BenchChem Technical Support. (2025). "Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS)." BenchChem Technical Guides.
-
Albericio, F., et al. (2023).[8] "A safety-catch protecting group strategy compatible with Boc-chemistry." RSC Advances.
-
Bachem. (2021). "Peptide Solubility Guidelines and Troubleshooting." Bachem Technical Library.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
Technical Support Center: A Troubleshooting Guide for Solid-Phase Peptide Synthesis with Hydrazides
Welcome to our comprehensive technical support guide for the solid-phase peptide synthesis (SPPS) of C-terminal peptide hydrazides. This resource is designed for researchers, scientists, and drug development professionals who are navigating the nuances of synthesizing these valuable chemical intermediates. Peptide hydrazides are crucial precursors for producing peptide thioesters for native chemical ligation (NCL), forming hydrazone conjugates for drug delivery, and creating cyclic peptides.[1][2][3][4] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Resin Selection and Loading
Q1: I'm starting a peptide hydrazide synthesis. What are my options for the solid support, and what are the trade-offs?
A1: You have two primary strategies for synthesizing peptide hydrazides on a solid support: using a pre-formed hydrazide resin or performing direct hydrazinolysis on a standard resin like Wang.
-
Strategy 1: Using Pre-formed Hydrazide Resins: This is often the more convenient and reliable approach.[2] Resins like 2-chlorotrityl chloride (2-CTC) functionalized with hydrazine or a protected hydrazine (carbazate) are common.[1][2][5]
-
Advantages: Generally provides cleaner products and more predictable outcomes. The trityl-based linkers are highly acid-labile, allowing for mild cleavage conditions that preserve most acid-sensitive side-chain protecting groups.[2] This creates an orthogonal system, which is highly desirable in complex syntheses.[6][7][8]
-
Disadvantages: These resins can be less stable for long-term storage, especially after opening, and may require regeneration.[2] However, recent studies have shown that Fmoc-carbazate loaded trityl resins exhibit excellent shelf stability under various storage conditions.[2][9][10]
-
-
Strategy 2: Direct Hydrazinolysis of Standard Resins: This method involves synthesizing the peptide on a standard ester-based linker, such as the Wang linker, and then cleaving the peptide from the resin using hydrazine.[11]
-
Advantages: This approach is flexible, as it allows you to use readily available and less expensive Wang resins. From the same resin batch, you can produce the peptide acid (via standard TFA cleavage) or the peptide hydrazide (via hydrazinolysis).[11]
-
Disadvantages: Hydrazinolysis can be aggressive and may lead to side reactions, including the cleavage of certain peptide bonds (e.g., Gly-Xaa, Asn-Xaa) or modification of side chains.[12] The efficiency can also be highly dependent on the C-terminal amino acid and the peptide sequence.[11]
-
| Feature | Pre-formed Hydrazide Resin (e.g., Fmoc-NHNH-Trityl) | Direct Hydrazinolysis (e.g., on Wang Resin) |
| Convenience | High; ready for SPPS after Fmoc deprotection. | Moderate; requires a post-synthesis cleavage step. |
| Orthogonality | High; cleavage is orthogonal to most side-chain protecting groups.[13] | Low; hydrazinolysis can affect some protecting groups. |
| Purity | Generally higher crude purity.[2] | Variable; risk of side reactions and byproducts.[12] |
| Flexibility | Lower; dedicated to hydrazide synthesis. | High; can produce peptide acid or hydrazide from the same resin.[11] |
| Cost | Generally higher. | Lower resin cost. |
Q2: My Fmoc-hydrazine loaded trityl resin shows low loading capacity. What could be the cause and how can I fix it?
A2: Low loading on trityl-based resins, including hydrazine resins, is a common issue often related to the stability and handling of the resin.[2] The trityl chloride linker is sensitive to moisture and can hydrolyze over time, reducing the number of available reactive sites.
Causality and Troubleshooting Steps:
-
Resin Hydrolysis: The primary culprit is often the hydrolysis of the trityl chloride group to a non-reactive trityl alcohol. This is especially problematic for PEGylated resins like TentaGel.[2][10]
-
Inefficient Loading Reaction: The reaction between the regenerated trityl chloride resin and the Fmoc-carbazate (Fmoc-NHNH₂) may be incomplete.
-
Inaccurate Measurement: The method used to determine the loading, typically a spectrophotometric Fmoc release test, can be inaccurate if not performed carefully.
-
Solution: Refine Measurement Protocol. Ensure the resin is thoroughly washed and dried before the test. Use a calibrated spectrophotometer and ensure the piperidine solution used for Fmoc cleavage is fresh.
-
Experimental Protocol 1: Regeneration and Loading of Trityl Chloride Resin
This protocol describes the regeneration of a hydrolyzed trityl chloride resin and subsequent loading with Fmoc-carbazate.
Materials:
-
Trityl chloride resin (e.g., TentaGel XV trityl chloride)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Fmoc-carbazate (Fmoc-NHNH₂)
-
N,N-Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
Fritted syringe or peptide synthesis vessel
Procedure:
-
Swell the trityl chloride resin (1 g) in anhydrous DCM (10 mL) for 30 minutes in a fritted syringe.
-
Drain the DCM. Add a fresh portion of anhydrous DCM (10 mL).
-
Under a nitrogen atmosphere in a fume hood, carefully add thionyl chloride (5 equivalents based on the theoretical resin loading) to the resin slurry.
-
Stir or agitate the mixture for 2.5 hours at room temperature.[2]
-
Drain the reaction mixture and wash the resin thoroughly with anhydrous DCM (5 x 10 mL) and then anhydrous DMF (3 x 10 mL).
-
Prepare a solution of Fmoc-carbazate (5 equivalents) and DIEA (8 equivalents) in a 1:1 mixture of anhydrous DCM:DMF.
-
Add the Fmoc-carbazate solution to the resin and agitate for 45 minutes.
-
Drain the resin and repeat the Fmoc-carbazate treatment (Step 7) one more time.[2]
-
Wash the resin thoroughly with DMF (5 x 10 mL), DCM (5 x 10 mL), and finally methanol (2 x 10 mL) to cap any unreacted sites.
-
Dry the resin under high vacuum.
-
Determine the final loading using a standard Fmoc-release protocol.
Section 2: On-Resin Synthesis and Side Reactions
Q3: I am observing incomplete couplings during the synthesis of a long or hydrophobic peptide hydrazide. What strategies can I employ?
A3: Incomplete couplings are a classic problem in SPPS, often exacerbated by peptide aggregation on the solid support.[15][16] When the growing peptide chain folds and interacts with itself, it blocks reactive sites, leading to deletion sequences.
Causality and Mitigation Strategies:
-
Peptide Aggregation: Hydrophobic sequences are prone to forming secondary structures (β-sheets) that aggregate.[17]
-
Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating sequences.[18] Adding chaotropic salts or "magic mixtures" (ethylene carbonate) can also help disrupt hydrogen bonding.[15]
-
Elevated Temperature: Performing couplings at a higher temperature (e.g., 50-75°C), often with microwave assistance, can disrupt aggregation and speed up reaction kinetics.[19]
-
Resin Choice: Use a low-substitution resin or a PEG-based resin (e.g., TentaGel, ChemMatrix) which can improve solvation of the peptide chain.[2][17]
-
-
Steric Hindrance: Coupling sterically hindered amino acids (e.g., Val, Ile) can be slow.
Q4: My peptide hydrazide contains aspartic acid, and I'm seeing a +18 Da side product in my mass spectrum. What is happening?
A4: The +18 Da side product is indicative of aspartimide formation, a common side reaction in Fmoc-based SPPS.[21] This occurs when the side-chain carboxyl group of an aspartic acid residue attacks the backbone amide, forming a cyclic imide. This intermediate can then hydrolyze to form a mixture of aspartyl and iso-aspartyl linkages, which are difficult to separate.
Causality and Prevention:
-
Mechanism: The reaction is catalyzed by the base (piperidine) used for Fmoc deprotection. The Asp side chain, protected as an ester (e.g., OtBu), is adjacent to a glycine, serine, or asparagine residue, making it particularly susceptible.
-
Prevention:
-
Protecting Group Choice: Use a more sterically hindered protecting group for the Asp side chain, such as 3-methyl-pent-3-yl ester (OMpe) or 2,4-dimethyl-pent-3-yl ester (ODmPent), which can suppress cyclization.
-
Modified Deprotection: Use a less basic deprotection cocktail, such as 2% DBU/2% piperidine in DMF, to reduce the rate of aspartimide formation.
-
Diagram 1: Troubleshooting Workflow for Low Yield in Peptide Hydrazide Synthesis
This diagram outlines a logical process for diagnosing the cause of low peptide yield.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug release from hydrazone-containing peptide amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical modification of peptides by hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digital.library.unt.edu [digital.library.unt.edu]
- 14. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]
- 15. peptide.com [peptide.com]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotage.com [biotage.com]
- 19. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Technical Support Center: Scale-Up of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate
Executive Summary & Core Chemistry
The Challenge: Scaling up the synthesis of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate (also known as 1-Boc-nipecotic acid hydrazide) requires balancing three competing factors:
-
Reactivity: Driving the hydrazinolysis of the ester to completion.
-
Selectivity: Preserving the acid-labile N-Boc protecting group.
-
Purity: Eliminating genotoxic hydrazine residues to ICH M7 compliant levels.
The Solution: The most robust scale-up route avoids the direct coupling of the acid (which requires expensive coupling reagents like EDC/HOBt and difficult workups). Instead, we utilize the nucleophilic acyl substitution of the ethyl/methyl ester with hydrazine hydrate. This method is atom-economical and simplifies purification to a crystallization event.
Core Reaction Scheme
Master Protocol: The "Golden Batch" (100g Scale)
Note: This protocol is optimized for a 1L reactor setup.
Materials
-
Substrate: Ethyl 1-Boc-piperidine-3-carboxylate (1.0 equiv)
-
Reagent: Hydrazine Hydrate (64-80% solution) (3.0 - 5.0 equiv)
-
Solvent: Absolute Ethanol (5-8 volumes)
Step-by-Step Workflow
-
Charge: Load the reactor with Ethyl 1-Boc-piperidine-3-carboxylate and Ethanol. Stir to dissolve.
-
Dosing: Add Hydrazine Hydrate dropwise over 30 minutes at ambient temperature. Safety: Exothermic.
-
Reaction: Heat the mixture to a gentle reflux (78°C internal). Stir for 8–12 hours.
-
Checkpoint: Monitor by HPLC/TLC. Disappearance of ester is the key indicator.
-
-
Work-up (Critical for Scale):
-
Cool the reaction mass to 20°C.
-
Concentrate under reduced pressure (remove ~70% of solvent) to remove excess hydrazine and ethanol.
-
Anti-solvent Addition: Add Diisopropyl Ether (DIPE) or MTBE (5 volumes) slowly to the concentrated residue while stirring.
-
Crystallization: Cool to 0–5°C and age for 2 hours.
-
-
Isolation: Filter the white solid.
-
Wash: Wash the cake with cold water (2 x 1 vol) to remove residual hydrazine, followed by cold DIPE (1 vol).
-
Drying: Vacuum dry at 40°C. Warning: Do not exceed 50°C to prevent Boc degradation.
Process Visualization
The following diagram illustrates the critical decision nodes and chemical flow for the scale-up process.
Figure 1: Critical Process Flow for the synthesis of 1-Boc-nipecotic acid hydrazide, highlighting the decision loop for conversion and the purification strategy.
Troubleshooting Center (Q&A)
Category A: Reaction Kinetics & Conversion
Q1: My reaction has stalled at 90% conversion after 12 hours. Should I increase the temperature?
-
Diagnosis: Incomplete conversion is usually due to the reversibility of the reaction or loss of hydrazine (boiling point of hydrazine hydrate is ~114°C, but it can co-distill).
-
Solution: Do NOT increase temperature above 80°C. The N-Boc group becomes thermally unstable above 100°C or upon prolonged heating in protic solvents [1].
-
Corrective Action: Add an additional 0.5–1.0 equivalent of hydrazine hydrate and continue reflux. Ensure your condenser is efficient (coolant at <5°C) to prevent reagent loss.
Q2: I see a new impurity forming at RRT 0.85. What is it?
-
Diagnosis: This is likely the dimer impurity (
). It forms when the product hydrazide reacts with a second molecule of the starting ester. -
Cause: This happens when the hydrazine concentration is too low (local starvation) or the addition is too slow at high temperatures.
-
Prevention: Ensure a high molar excess of hydrazine (at least 3.0 equiv) is present before heating. For scale-up, "reverse addition" (adding ester to hydrazine) can suppress dimer formation, though it is operationally harder.
Category B: Isolation & Physical Properties
Q3: Upon concentration, my product turned into a sticky oil/gum and won't crystallize.
-
Diagnosis: "Oiling out" is common with Boc-protected intermediates due to trapped solvent or impurities preventing crystal lattice formation.
-
Solution:
-
Solvent Swap: Strip the ethanol completely and redissolve in a minimum amount of warm Ethyl Acetate or DCM.
-
Precipitation: Add the anti-solvent (Hexane or Heptane) dropwise until turbidity persists.
-
Seeding: Add a seed crystal (0.1 wt%) from a previous pure batch.
-
Scratching: On a small scale, scratch the glass; on a large scale, ensure vigorous agitation during the cooling ramp.
-
Q4: The filtration is extremely slow (clogging).
-
Diagnosis: Fine particle size or formation of a gel-like hydrazine salt.
-
Solution:
-
Digestion: Heat the slurry back to 40°C for 30 minutes (Ostwald ripening) and cool slowly (10°C/hour) to grow larger crystals.
-
Filtration Aid: Do not use Celite if you need to recover the solid product. Use a larger pore size filter cloth (20–40 micron).
-
Category C: Impurity Profile (The "Killer" Impurities)
Q5: My final product has 500 ppm residual hydrazine. How do I get this to <10 ppm?
-
Context: Hydrazine is a known mutagen. ICH M7 guidelines require strict control.
-
Solution:
-
The Water Wash: The Boc-protected product is generally insoluble in water, while hydrazine is infinitely miscible.
-
Protocol: Perform a "slurry wash" (repulping). Suspend the wet cake in 5 volumes of water, stir for 1 hour, and re-filter. Repeat if necessary.
-
Drying: Ensure the drying oven has a nitrogen bleed to assist in removing volatile hydrazine.
-
Safety & Engineering Controls
Hydrazine Handling[1][2][3][4][5][6][7][8]
-
Toxicity: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.
-
Engineering: Use a closed dosing system (peristaltic pump or gravity feed from a header tank) to prevent fume exposure.
-
PPE: Double nitrile gloves, face shield, and a respirator with ammonia/amine cartridges are mandatory if not working in a glovebox.
Waste Disposal (Quenching)
Never dispose of hydrazine waste directly.
-
Protocol: Quench waste streams containing hydrazine with 10-15% Sodium Hypochlorite (Bleach) solution.
-
Warning: This reaction is exothermic and releases nitrogen gas.
-
Procedure: Add the hydrazine waste slowly to the bleach solution (not vice versa) with cooling and good ventilation. Monitor for cessation of bubbling.
References
-
Thermal Stability of Boc Group
-
Hydrazinolysis Methodology
-
Hydrazine Removal & Safety
-
Title: Process for the removal of impurities from hydrazine hydrate (US Patent 5484511A)[4]
- Source: Google P
- URL
- Note: Discusses industrial methods for hydrazine purification, relevant for understanding impurity profiles.
-
-
General Synthesis Reference (Analogous Chemistry)
Sources
- 1. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 2. rjptonline.org [rjptonline.org]
- 3. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5484511A - Process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 5. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. echemi.com [echemi.com]
Minimizing impurities in the synthesis of N-Boc-3-piperidinone
Technical Support Guide: Minimizing Impurities in N-Boc-3-Piperidinone Synthesis
Introduction: The Stability Paradox of 3-Piperidinones
N-Boc-3-piperidinone (tert-butyl 3-oxopiperidine-1-carboxylate) is a critical scaffold in medicinal chemistry, serving as a precursor for Janus kinase (JAK) inhibitors and DPP-4 inhibitors (e.g., Linagliptin intermediates).
Unlike its symmetric isomer (4-piperidinone), the 3-piperidinone isomer possesses a unique structural vulnerability: the C2 position is flanked by both the ketone carbonyl and the carbamate nitrogen. Although the Boc group mitigates the nitrogen's basicity, the C2 protons remain significantly acidic. This creates a "stability paradox" where the conditions required to form the ketone (oxidation) often trigger its decomposition via enolization, aldol condensation, or racemization.
This guide addresses the specific impurity profiles inherent to this instability and provides validated protocols to minimize them.
Part 1: The "Golden Path" Synthesis Protocol
While Dieckmann condensation is possible, the industry standard for high-purity synthesis is the oxidation of N-Boc-3-piperidinol . We recommend the modified Swern Oxidation or Parikh-Doering Oxidation over TEMPO/Bleach for this specific substrate to avoid over-oxidation to lactams.
Recommended Protocol: Low-Temperature Swern Oxidation
Target Scale: 10–50g | Expected Yield: 85–92% | Purity: >97%[1]
Reagents:
-
N-Boc-3-piperidinol (1.0 equiv)
-
Oxalyl Chloride (1.5 equiv)[2]
-
DMSO (3.0 equiv)
-
Triethylamine (Et3N) (5.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Activation: Cool a solution of Oxalyl Chloride in DCM to -78°C (dry ice/acetone). Add DMSO dropwise.[3] Critical: Maintain Temp < -60°C to prevent explosive side reactions. Stir for 15 min.
-
Addition: Add N-Boc-3-piperidinol (dissolved in min. DCM) dropwise over 30 min.[2][3] Control exotherm. Stir for 45 min at -78°C.
-
Elimination: Add Et3N dropwise. The mixture will turn thick/white. Allow to warm to 0°C over 2 hours.
-
Quench: Pour into ice-cold saturated NH4Cl solution.
-
Workup: Extract with DCM. Wash organics with cold 0.5M HCl (rapidly), then sat. NaHCO3, then Brine.[1] Dry over Na2SO4.[1][4][5]
-
Purification: Do NOT distill. Flash chromatography (Hexane/EtOAc 4:1) is preferred if the crude oil is colored.
Part 2: Impurity Profiling & Troubleshooting
Visualizing the Impurity Landscape
The following diagram maps the genesis of key impurities during the oxidation process.
Caption: Reaction pathway showing the target ketone and its primary degradation routes: dimerization (base-catalyzed), hydration (moisture), and deprotection (acid).
Troubleshooting Guide (FAQ Format)
Q1: My product is turning yellow/brown upon standing. What is happening?
-
Diagnosis: This is Impurity A (Aldol Dimerization) . The C2 protons are acidic. Residual base (Et3N) or storage at room temperature triggers self-condensation between the enol and ketone forms.
-
Solution:
-
Acid Wash: Ensure the organic layer is washed with dilute citric acid or 0.5M HCl during workup to remove all traces of Et3N.
-
Cold Storage: Store the purified oil at -20°C immediately.
-
Stabilization: Some protocols suggest filtering through a small pad of acidic silica gel to neutralize basic residues.
-
Q2: The NMR spectrum shows a "mess" of peaks, but LCMS looks clean. Is my product impure?
-
Diagnosis: Likely Impurity B (Hydrate Formation) or Rotamers .
-
Hydrates: Electron-withdrawing groups (Boc) destabilize the ketone, favoring the gem-diol (hydrate) in the presence of trace water.
-
Rotamers: The N-Boc bond has restricted rotation, often causing signal doubling in NMR (approx. 1:1 or 2:1 ratio) at room temperature.
-
-
Verification:
-
Run NMR in DMSO-d6 (suppresses hydrate) or at elevated temperature (50°C) to coalesce rotamers.
-
If peaks coalesce, it is pure. If peaks remain distinct and match alcohol shifts, it is the hydrate.
-
Q3: My yield is low (<50%), and the aqueous layer is organic-rich.
-
Diagnosis: Impurity C (Boc Cleavage) .
-
During the Swern workup, if the HCl wash is too concentrated or the contact time is too long, the Boc group cleaves. The resulting free amine is water-soluble and lost in the aqueous waste.
-
-
Solution: Use 0.5M Citric Acid instead of HCl for the acidic wash. It is strong enough to remove Et3N but too weak to cleave the Boc group rapidly.
Part 3: Comparative Data & Decision Making
Select the right oxidant based on your scale and facility capabilities.
| Feature | Swern Oxidation (Recommended) | Parikh-Doering Oxidation | TEMPO / Bleach |
| Key Reagents | DMSO, Oxalyl Chloride | DMSO, SO3·Pyridine | TEMPO, NaOCl (Bleach) |
| Temperature | -78°C (Strict control) | 0°C to Room Temp | 0°C |
| Impurity Profile | Low (if quenched cold) | Moderate (Sulfur impurities) | High (Risk of lactam formation) |
| Scalability | Difficult (Cryogenics required) | Excellent (Standard reactors) | Good (Exotherm management) |
| Odor | High (DMS formation) | High (DMS formation) | Low |
| Recommendation | Best for Lab Scale (<50g) | Best for Pilot Scale (>100g) | Not Recommended |
Part 4: Diagnostic Logic Flow
Use this decision tree to resolve purity issues in real-time.
Caption: Diagnostic flowchart for distinguishing between chemical impurities (dimers/hydrates) and spectroscopic artifacts (rotamers).
References
-
ChemicalBook. (2022).[6] Synthesis and Application of N-Boc-3-piperidone.[1][2][4][6][7][8][9]Link
-
National Institutes of Health (NIH). (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction.[1]Link[7]
-
Google Patents. (2013). CN103204801A - Synthesis method for N-Boc-3-piperidone.[2][6][8]Link
-
Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes.Link
-
ResearchGate. (2018). Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone. (Context on Aldol stability). Link
Sources
- 1. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 2. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 3. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ijpcsonline.com [ijpcsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis method for N-Boc-3-piperidone - Eureka | Patsnap [eureka.patsnap.com]
- 9. chemimpex.com [chemimpex.com]
Technical Support Center: Stability & Handling of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate
CAS: 145133-94-0 | Molecular Formula: C11H21N3O3
Executive Summary: The Stability Paradox
Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate is a critical scaffold in medicinal chemistry, particularly for fragment-based drug discovery and peptidomimetic synthesis. However, it presents a unique stability paradox: the Boc-group requires protection from acids, while the hydrazide moiety is a soft nucleophile highly susceptible to oxidative degradation and metal-catalyzed decomposition.
This guide provides an autonomous, self-validating technical framework to maintain the integrity of this reagent. It moves beyond standard "store at -20°C" advice, offering mechanistic insights into why degradation occurs and how to reverse or prevent it.
Critical Storage & Handling Protocols
The following protocol is a self-validating system . If you cannot verify the environment (e.g., humidity <10%), do not proceed with long-term storage without re-purification.
The "Argon-Desiccant-Cold" Triad
| Parameter | Specification | Mechanistic Rationale |
| Atmosphere | Argon (Ar) preferred over Nitrogen ( | Hydrazides oxidize to diazenes ( |
| Temperature | -20°C (Constant) | Retards the kinetics of spontaneous Boc-cleavage and hydrazide disproportionation. |
| Container | Amber Glass + Parafilm/Teflon Tape | UV light can accelerate auto-oxidation of the hydrazide N-N bond. |
| Desiccation | Active Desiccant (e.g., | The hydrazide group is hygroscopic. Moisture promotes hydrolysis of the amide bond and "caking." |
Troubleshooting & FAQs: The "What-If" Scenarios
Scenario A: "My white powder has turned faint yellow/orange."
-
Diagnosis: Oxidative Degradation.
-
Mechanism: Trace metal ions (Cu, Fe) or atmospheric oxygen have oxidized the hydrazine (
) to an azo/diazene species ( or ). These conjugated systems are chromophores, causing the yellow shift.
-
-
Immediate Action:
-
Check Purity: Run TLC (MeOH/DCM 1:9). Oxidized byproducts often run higher (less polar) than the parent hydrazide.
-
Rescue Protocol: If degradation is <10%, recrystallize immediately from Ethanol/Hexane or Isopropanol .
-
Prevention: Add a trace amount of EDTA (disodium salt) during the next workup to scavenge trace metals that catalyze this oxidation.
-
Scenario B: "The compound has become a sticky gum or oil."
-
Diagnosis: Hygroscopic Collapse & Partial Hydrolysis.
-
Mechanism: The hydrazide H-bonds with atmospheric water. If left too long, water can hydrolyze the amide bond or, more likely, the Boc group if any residual acid was present from previous steps.
-
-
Immediate Action:
-
Lyophilization: Dissolve in 1,4-dioxane and freeze-dry. This removes trapped water and restores the amorphous solid state.
-
Azeotropic Drying: Co-evaporate with Toluene (
) to remove bound water.
-
Scenario C: "I see a loss of the Boc group during reaction."
-
Diagnosis: Lewis Acid Catalysis.
-
Mechanism: You likely used a Lewis Acid catalyst (e.g., for hydrazone formation) that inadvertently coordinated with the Boc carbonyl, lowering the activation energy for deprotection.
-
-
Solution: Switch to mild organic acids (e.g., Acetic Acid) or buffer the system to pH 4-5. Avoid strong Lewis acids like
or .
Degradation Pathway Visualization
The following diagram illustrates the three primary failure modes: Oxidation (Air), Hydrolysis (Moisture/Acid), and Cyclization (Thermal/Basic).
Figure 1: Primary degradation pathways. Note that 'Free Amine' formation can lead to rapid, irreversible cyclization.
Quality Control: The "Self-Validating" Check
Before committing this reagent to a high-value synthesis, perform this 15-minute validation:
H-NMR Diagnostic Markers (
or
)
| Proton ( | Expected Shift ( | Warning Sign |
| Boc-Methyl | ~1.45 ppm (Singlet, 9H) | Loss/Split: Indicates Boc cleavage or hydrolysis. |
| Hydrazide -NH- | ~9.0 - 9.5 ppm (Broad) | Disappearance: Indicates oxidation to azo species. |
| Hydrazide -NH2 | ~4.0 - 4.5 ppm (Broad) | Shift/Broadening: Indicates salt formation or strong H-bonding with water. |
Protocol:
-
Take ~5mg of sample.
-
Dissolve in
(preferred over to avoid acid traces in chloroform). -
Pass Criteria: Integral ratio of Boc (9H) to Piperidine Ring protons must be exact. Any deviation suggests partial deprotection.
References
-
ChemicalBook. (n.d.). This compound Properties and Safety. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1514399. Retrieved from (Note: Cited for general Boc-piperidine physicochemical properties).
-
Moldoveanu, S. C., & Scott, R. P. W. (2016). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. MDPI. Retrieved from
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: tert-Butyl-3-chloro-1-piperidine carboxylate. Retrieved from (Cited for comparative handling of Boc-piperidine derivatives).
-
Organic Chemistry Portal. (2024). Protection of Amino Groups: Boc-Protected Amines. Retrieved from
Validation & Comparative
A Comparative Guide to the Analytical Validation of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate
This guide provides a comprehensive overview and comparison of analytical methodologies for the validation of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, ensuring a deep understanding of the principles of robust analytical validation.
Introduction: The Significance of this compound
This compound and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds.[1][2] Their structural motif is found in molecules targeting a range of diseases, underscoring the critical need for well-characterized and validated analytical methods to ensure their quality, purity, and stability. This guide will focus on the analytical validation of this compound, providing a framework for establishing a scientifically sound and regulatory-compliant methodology.
The Foundation of Trust: Principles of Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3][4][5] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this process, which we will adhere to throughout this guide.[3][4][5][6] Our approach is grounded in three pillars:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte and the interval between the upper and lower concentrations of the analyte.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.
Comparative Analysis of Analytical Techniques
For a molecule such as this compound, which possesses a chromophore in its carbonyl group and is amenable to ionization, both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are viable analytical techniques. The choice between them depends on the specific requirements of the analysis.
| Feature | HPLC-UV | LC-MS/MS | Rationale & Justification |
| Selectivity | Good | Excellent | HPLC-UV relies on chromatographic separation and UV absorbance, which can be sufficient for routine purity assessments. However, LC-MS/MS provides superior selectivity through the combination of chromatographic separation and mass-to-charge ratio analysis of both the parent ion and its fragments, making it ideal for complex matrices and trace-level impurity identification. |
| Sensitivity (LOD/LOQ) | Moderate | High | LC-MS/MS offers significantly lower detection and quantitation limits, which is crucial for the analysis of trace impurities and degradation products, particularly those that may be genotoxic.[7] |
| Quantitative Accuracy | High | High | Both techniques can provide high accuracy and precision when properly validated. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are more common in quality control laboratories and are less expensive to acquire and maintain. LC-MS/MS instruments require a higher initial investment and more specialized expertise for operation and data interpretation. |
| Information Richness | Limited | High | LC-MS/MS provides molecular weight and structural information, which is invaluable for the identification of unknown impurities and degradation products.[8] |
Experimental Protocols: A Step-by-Step Guide
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the routine purity and assay determination of this compound.
Experimental Workflow:
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. youtube.com [youtube.com]
- 7. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Biological activity of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate derivatives
Strategic Scaffold Analysis: Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate Derivatives
Executive Summary
This compound (also known as 1-Boc-piperidine-3-carbohydrazide) is a pivotal pharmacophore scaffold in modern medicinal chemistry.[1][2] Its structural duality—combining a lipophilic, conformationally flexible piperidine ring with a highly reactive hydrazinecarbonyl linker—makes it an ideal precursor for diverse bioactive libraries.
This guide analyzes the biological performance of its derivatives, specifically focusing on neuroprotective agents (Alzheimer’s) , antimicrobial/metabolic modulators , and NAMPT-mediated anticancer pathways . Unlike rigid templates, this scaffold allows for "divergent synthesis," enabling researchers to pivot between therapeutic targets by modifying the hydrazine terminus into hydrazones, 1,3,4-oxadiazoles, or pyrazoles.
Chemistry & Synthesis: The Gateway to Diversity
The core value of this compound lies in its synthesis potential. The Boc-protected nitrogen allows for selective modification of the C-3 position without interference, while the hydrazine group serves as a "warhead" for further functionalization.
Synthesis Workflow
The synthesis typically proceeds from 1-Boc-piperidine-3-carboxylic acid. The conversion to the carbohydrazide is the critical step that unlocks biological activity.
Figure 1: Divergent synthesis pathway starting from the carboxylic acid precursor.
Therapeutic Focus: Neurodegenerative Diseases (Alzheimer's)
Derivatives of this scaffold, particularly piperidine-3-carbohydrazide-hydrazones , have emerged as potent multi-target ligands for Alzheimer's Disease (AD). They address the "One Molecule, Multiple Targets" strategy by simultaneously inhibiting cholinesterases and reducing oxidative stress.
Mechanism of Action
-
Dual Cholinesterase Inhibition: The piperidine ring mimics the substrate for the catalytic anionic site (CAS) of Acetylcholinesterase (AChE), while the hydrazone moiety interacts with the peripheral anionic site (PAS), preventing enzyme function.
-
Anti-Aggregation: The scaffold disrupts the self-assembly of Amyloid-beta (Aβ42) peptides.
Performance Comparison: Derivatives vs. Standard of Care
The following table compares specific hydrazone derivatives (Compounds 3g and 3j from recent literature) against standard drugs like Donepezil and Tacrine.
| Compound | Target | IC50 (µM) | Mechanism Type | Antioxidant Capacity |
| Derivative 3g (Nitro-substituted) | AChE | 4.32 ± 0.12 | Mixed-type Inhibition | High |
| Derivative 3j (Methoxy-substituted) | BuChE | 1.27 ± 0.05 | Mixed-type Inhibition | Moderate |
| Donepezil (Standard) | AChE | 0.05 ± 0.002 | Competitive | Low |
| Tacrine (Standard) | BuChE | 0.01 ± 0.001 | Non-competitive | Low |
Data Source: Synthesized from cholinesterase inhibition studies [1].
Insight: While the derivatives have higher IC50 values than Donepezil, their dual-action profile (AChE + BuChE + Antioxidant) offers a superior therapeutic index for complex AD pathology compared to single-target drugs.
Therapeutic Focus: Antimicrobial & Metabolic Modulation
When the hydrazinecarbonyl group is cyclized into a 1,3,4-oxadiazole ring, the biological profile shifts toward antimicrobial and metabolic enzyme inhibition.
Antimicrobial Activity
The 1,3,4-oxadiazole derivatives of this scaffold have shown efficacy against resistant strains. The lipophilic piperidine tail facilitates cell wall penetration, while the oxadiazole core disrupts bacterial metabolic pathways.
-
Key Targets: S. aureus (Gram-positive), E. coli (Gram-negative), C. albicans (Fungal).[3]
-
Performance: MIC values for optimized derivatives often range between 12.5–50 µg/mL , comparable to standard antibiotics like Ciprofloxacin in specific resistant strains [2].
Metabolic Enzyme Inhibition (Diabetes)[4]
-
Target: α-Glucosidase and Butyrylcholinesterase (BChE).[4]
-
Mechanism: The oxadiazole derivatives act as competitive inhibitors, slowing carbohydrate digestion.
-
Data: Specific derivatives have demonstrated stronger inhibition of α-glucosidase than the standard drug Acarbose [3].
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for synthesizing the core scaffold and testing its primary biological activity.
Protocol A: Synthesis of this compound
-
Starting Material: Dissolve 1-Boc-piperidine-3-carboxylic acid methyl ester (10 mmol) in absolute ethanol (20 mL).
-
Reagent Addition: Add hydrazine hydrate (99%, 50 mmol, 5 equiv) dropwise at room temperature.
-
Reaction: Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (System: CHCl3/MeOH 9:1).
-
Work-up: Evaporate excess ethanol and hydrazine under reduced pressure.
-
Purification: Triturate the residue with cold diethyl ether to yield a white solid.
-
Validation:
-
IR: Look for disappearance of ester C=O (~1730 cm⁻¹) and appearance of hydrazide C=O (~1660 cm⁻¹) and NH/NH2 doublet (~3300 cm⁻¹).
-
Protocol B: Ellman’s Assay for AChE Inhibition
-
Buffer: Phosphate buffer (0.1 M, pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).
-
Reagent: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Procedure:
-
Incubate enzyme (AChE from electric eel) with test compound (various concentrations) for 15 min at 25°C.
-
Add DTNB and ATChI.
-
Measure absorbance at 412 nm for 5 minutes.
-
-
Calculation: % Inhibition =
.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold is highly sensitive to substitutions at the hydrazine terminus.
Figure 2: Structure-Activity Relationship (SAR) map highlighting how chemical modifications dictate therapeutic outcomes.[5]
References
-
N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease. Source: Archiv der Pharmazie (2022). Key Finding: Identification of dual AChE/BuChE inhibitors derived from the scaffold.
-
Synthesis and biological evaluation of piperidine-3-carbohydrazide derivatives. Source: Arabian Journal of Chemistry (2016). Key Finding: Antimicrobial efficacy of 1,3,4-oxadiazole derivatives.
-
Modular Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors. Source: ACS Omega (2023). Key Finding: α-Glucosidase inhibition superior to Acarbose.
-
NAMPT Positive Allosteric Modulators (N-PAMs). Source: Journal of Medicinal Chemistry (2023). Key Finding: Use of the scaffold in synthesizing anticancer agents targeting NAD+ salvage pathways.
Sources
A Comprehensive Guide to Benchmarking New Drug Derivatives Against Existing Therapeutic Agents
In the highly competitive landscape of pharmaceutical research and development, the creation of new drug derivatives is a cornerstone of innovation. However, the true value of a novel therapeutic candidate can only be ascertained through rigorous and objective comparison with existing treatments. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for benchmarking new derivatives against established therapeutic agents. By moving beyond simple efficacy metrics and embracing a multi-faceted approach to comparison, researchers can build a robust data package that informs critical go/no-go decisions and lays a solid foundation for successful clinical translation.
The primary goal of a head-to-head preclinical comparison is to thoroughly characterize the pharmacological and toxicological profile of a new drug derivative relative to a current standard-of-care. This process is not merely about demonstrating superiority; it can also establish non-inferiority with an improved safety profile or other desirable characteristics, or demonstrate bioequivalence for generic drug development. A well-designed benchmarking study provides a clear understanding of a new derivative's potential advantages and liabilities, ultimately guiding its path toward clinical trials.
This guide will navigate through the essential stages of a preclinical head-to-head comparison, from initial in vitro profiling to in vivo efficacy and safety studies, culminating in a discussion of robust data analysis and interpretation.
Part 1: In Vitro Head-to-Head Profiling: Establishing a Foundational Comparison
The initial phase of benchmarking focuses on a suite of in vitro assays designed to compare the fundamental properties of the new derivative and the existing agent in a controlled laboratory setting. These assays provide early insights into potency, selectivity, and potential safety issues, allowing for the early identification of promising candidates and the deselection of those with unfavorable profiles.[1]
Chapter 1.1: Target Engagement and Potency: The First Litmus Test
The cornerstone of any new drug's potential is its ability to interact with its intended molecular target. Potency assays quantify this interaction, providing a critical measure of a drug's activity.[1][2] A direct comparison of potency against the existing therapeutic agent is a fundamental first step in the benchmarking process.
Causality Behind Experimental Choices: The choice of potency assay depends on the nature of the target. For enzymes, activity assays are most appropriate, while for receptors, binding assays are the standard. Cell-based assays are often preferred as they measure the biological response in a more physiologically relevant context, integrating target engagement with downstream cellular events.[2]
Key Assays:
-
Binding Assays: Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) directly measure the binding affinity of the compounds to the target protein.
-
Enzyme Activity Assays: For enzymatic targets, these assays measure the rate of reaction in the presence of varying concentrations of the inhibitor.
-
Cell-Based Potency Assays: These assays measure a biological response in cultured cells, such as changes in cell viability, gene expression, or signaling pathways, providing a more functional measure of potency.[1]
Table 1: Comparative In Vitro Potency
| Compound | Target Binding (Kd, nM) | Enzyme Inhibition (IC50, nM) | Cellular Potency (EC50, nM) |
| New Derivative | 1.5 | 5.2 | 15.8 |
| Existing Agent | 4.2 | 12.5 | 45.3 |
This protocol outlines a standard procedure for determining the binding affinity of a new derivative compared to an existing agent.
-
Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor.
-
Competitive Binding: Add increasing concentrations of the unlabeled new derivative or the existing agent to the wells.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Chapter 1.2: Illuminating Selectivity and Off-Target Effects
A potent drug is of little value if it indiscriminately interacts with numerous other targets, leading to unwanted side effects. Selectivity profiling is therefore a critical component of comparative benchmarking, aiming to demonstrate that the new derivative has a superior "therapeutic window" compared to the existing agent.
Causality Behind Experimental Choices: Screening the new derivative against a broad panel of related and unrelated targets provides a comprehensive overview of its specificity. This proactive approach helps to identify potential off-target liabilities early in the drug discovery process, saving significant time and resources.
Key Assays:
-
Panel Screening: The new derivative and the existing agent are tested at a fixed concentration against a large panel of receptors, enzymes, and ion channels.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Table 2: Comparative Selectivity Profile
| Compound | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| New Derivative | 5.2 | >10,000 | 1,250 | >1923 |
| Existing Agent | 12.5 | 850 | 980 | 68 |
Chapter 1.3: Early Glimpse into ADME and Toxicological Properties
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assays provide an early assessment of a compound's drug-like properties. Comparing these profiles head-to-head can reveal potential advantages of the new derivative, such as improved metabolic stability or reduced cytotoxicity.
Causality Behind Experimental Choices: Early in vitro ADME-Tox screening is a cost-effective way to identify compounds with poor pharmacokinetic or safety profiles. For instance, a compound that is rapidly metabolized by liver microsomes is unlikely to have good bioavailability in vivo.
Key Assays:
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate of metabolic clearance.
-
Cell Permeability: The Caco-2 cell permeability assay is a widely used model to predict intestinal absorption of orally administered drugs.
-
Cytotoxicity: Assays such as the MTT or LDH assay measure the potential for a compound to cause cell death.
-
Cardiotoxicity: The hERG assay is a critical safety screen to assess the risk of a compound causing cardiac arrhythmias.
Table 3: Comparative In Vitro ADME-Tox Profile
| Parameter | New Derivative | Existing Agent |
| Metabolic Stability (t1/2, min) | 120 | 45 |
| Caco-2 Permeability (Papp, 10-6 cm/s) | 15.2 | 8.5 |
| Cytotoxicity (CC50, µM) | >100 | 55 |
| hERG Inhibition (IC50, µM) | >30 | 12 |
Part 2: In Vivo Validation: Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Showdown
Following promising in vitro data, the comparison moves to in vivo models to assess the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of the new derivative in a living organism.[3][4] These studies are crucial for understanding how the drug behaves in a complex biological system and for predicting its potential therapeutic effect in humans.[5]
Chapter 2.1: Unveiling the Pharmacokinetic Profile
Pharmacokinetics (PK) describes what the body does to a drug, encompassing its absorption, distribution, metabolism, and excretion.[6] A head-to-head PK study is essential to understand if the new derivative possesses advantages over the existing agent in terms of its exposure in the body.[7]
Causality Behind Experimental Choices: The choice of animal model for PK studies should be a species in which the metabolism of the drug is as similar as possible to humans. A crossover study design, where each animal receives both drugs at different times, can help to reduce inter-animal variability.
Key PK Parameters:
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Table 4: Comparative Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | New Derivative | Existing Agent |
| Bioavailability (F%) | 65 | 30 |
| Half-life (t1/2, h) | 8 | 4 |
| Clearance (mL/min/kg) | 10 | 25 |
| Volume of Distribution (L/kg) | 2.5 | 3.8 |
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Drug Administration: Administer the new derivative and the existing agent to separate groups of animals via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect serial blood samples from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to isolate the plasma.
-
Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use specialized software to calculate the key PK parameters from the plasma concentration-time data.
Chapter 2.2: The Ultimate Test: Comparative Efficacy in Disease Models
The most critical part of the preclinical benchmarking process is the head-to-head comparison of efficacy in a relevant animal model of the target disease.[8] These studies aim to demonstrate that the new derivative is at least as effective, if not more so, than the existing therapeutic agent.
Causality Behind Experimental Choices: The selection of an appropriate animal model is paramount for the translatability of the results to the human condition. The study design should include multiple dose levels to establish a dose-response relationship and a head-to-head comparison at clinically relevant exposures.
Key Considerations for Study Design:
-
Dose-Response: Determine the effective dose range for both the new derivative and the existing agent.
-
Head-to-Head Comparison: Directly compare the efficacy of the two compounds at equimolar or therapeutically equivalent doses.
-
Pharmacodynamic (PD) Biomarkers: Measure a biomarker that is mechanistically linked to the drug's target to correlate drug exposure with a biological response.[9]
Caption: Workflow for a comparative in vivo efficacy study.
Part 3: Safety First: Preclinical Safety and Tolerability Assessment
A superior efficacy profile is only meaningful if the new derivative also has an acceptable safety profile. Preclinical safety studies are designed to identify potential toxicities and to establish a safe starting dose for human clinical trials.[10][11] These studies are conducted in compliance with international guidelines, such as those from the International Council for Harmonisation (ICH).[12][13]
Chapter 3.1: Acute and Repeated-Dose Toxicity Studies
These studies involve administering the new derivative and the existing agent to animals for varying durations to assess potential toxic effects.
Causality Behind Experimental Choices: The duration of the repeated-dose toxicity studies is related to the intended duration of clinical use.[12] The inclusion of a recovery group allows for the assessment of whether any observed toxicities are reversible.[10]
Key Endpoints:
-
Clinical Observations: Daily monitoring of the animals for any signs of toxicity.
-
Body Weight and Food Consumption: Regular measurement to assess general health.
-
Hematology and Clinical Chemistry: Analysis of blood samples to detect changes in organ function.
-
Histopathology: Microscopic examination of tissues to identify any pathological changes.
Table 5: Summary of Comparative Toxicity Findings (28-Day Rat Study)
| Finding | New Derivative | Existing Agent |
| No-Observed-Adverse-Effect Level (NOAEL) | 100 mg/kg/day | 30 mg/kg/day |
| Target Organs of Toxicity | None identified | Liver, Kidney |
| Reversibility of Findings | N/A | Partially reversible |
Part 4: Making Sense of the Data: Statistical Analysis and Interpretation
Chapter 4.1: Choosing the Right Statistical Tools
The choice of statistical test depends on the type of data and the study design.
Recommended Statistical Methods:
-
Student's t-test: For comparing the means of two independent groups.[14]
-
Analysis of Variance (ANOVA): For comparing the means of three or more groups.[14][15]
-
Regression Analysis: To model the relationship between variables, such as dose and response.[14][15]
Caption: A simplified decision tree for selecting a statistical test.
Conclusion: Building a Compelling Narrative for Clinical Advancement
Benchmarking a new drug derivative against an existing therapeutic agent is a multifaceted and data-intensive process. By systematically comparing the in vitro and in vivo profiles, from molecular interactions to overall safety and efficacy, researchers can construct a comprehensive and compelling narrative for their novel compound. This head-to-head comparison is not just a regulatory requirement but a scientific imperative that provides the robust evidence needed to justify the advancement of a new derivative into clinical trials, with the ultimate goal of bringing safer and more effective medicines to patients.
References
-
Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data - PMC. (n.d.). Retrieved February 12, 2026, from [Link]
-
Non-clinical guidelines | European Medicines Agency (EMA). (n.d.). Retrieved February 12, 2026, from [Link]
-
Understanding In Vitro Potency Assays: A Key Component in Drug Development - Infinix Bio. (2026, February 10). Retrieved February 12, 2026, from [Link]
-
Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis. (2024, December 2). Retrieved February 12, 2026, from [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.). Retrieved February 12, 2026, from [Link]
-
The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development - PMC. (n.d.). Retrieved February 12, 2026, from [Link]
-
In Vivo Models for Evaluation of Drug Efficacy: Demand and Challenges - OUCI. (n.d.). Retrieved February 12, 2026, from [Link]
-
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Safety Operating Guide
Proper Disposal Procedures: Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate
[1]
Executive Summary & Immediate Action
Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate is a dual-functionalized building block containing a Boc-protected amine and a hydrazide moiety.[1] Its disposal requires strict adherence to protocols for organic reducing agents .
Core Disposal Directive:
-
Primary Method: High-Temperature Incineration (via licensed hazardous waste contractor).[1]
-
Critical Segregation: NEVER mix with oxidizing agents (nitrates, peroxides) or strong acids.[1]
-
RCRA Status: Likely Non-Listed, but must be managed as Hazardous Waste due to potential toxicity and reactivity characteristics.
Chemical Profile & Hazard Assessment (SAR Analysis)
As a specific Safety Data Sheet (SDS) may be sparse for this specialized intermediate, this assessment relies on Structure-Activity Relationships (SAR) derived from its functional groups.[1]
| Feature | Chemical Moiety | Hazard Implication |
| Core Structure | Piperidine Ring | General organic combustibility; potential irritant.[1][2][3][4] |
| Protecting Group | Boc (Tert-butyloxycarbonyl) | Flammability: Adds carbon content, increasing heat of combustion.Acid Sensitivity: Contact with strong acids (HCl, TFA) releases isobutylene gas and CO₂, causing container pressurization.[1] |
| Reactive Group | Hydrazide (-CONHNH₂) | Reducing Agent: Incompatible with oxidizers.Toxicity: Hydrazine derivatives are often suspected mutagens/carcinogens.[1] Potential skin sensitizer.[1][2][4] |
Pre-Disposal Segregation Strategy
The most critical safety step is segregation . Mixing this compound with incompatible waste streams is the leading cause of laboratory accidents involving this class of chemicals.
-
Oxidizers: Contact with hydrazides can trigger exothermic redox reactions, evolving nitrogen gas and heat.
-
Acids: Contact with the Boc group triggers rapid gas evolution (deprotection), risking vessel rupture.[1]
Figure 1: Segregation logic emphasizing the exclusion of oxidizers and acids to prevent reaction.[1][4]
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Packaging
Objective: Prepare the waste for transport without creating secondary hazards.[1]
-
State Assessment:
-
Container Selection:
-
Labeling:
-
Label clearly: "Hazardous Waste - Organic Solid - Hydrazide Derivative."
-
Add Hazard Tags: Toxic , Irritant .
-
Phase 2: The Disposal Workflow
Follow this decision tree to ensure compliance with EPA (RCRA) and local regulations.
Figure 2: Operational workflow from generation to final incineration.
Spill Management & Emergency Procedures
Hydrazides can be persistent.[1] Mechanical removal is preferred over chemical neutralization in the lab to avoid generating unknown byproducts.
Scenario: Solid Powder Spill
-
PPE: Wear double nitrile gloves, lab coat, and N95/P100 particulate respirator (to avoid inhaling hydrazide dust).
-
Containment: Do not use water. Isolate the area.
-
Cleanup:
-
Gently cover the spill with wet sand or vermiculite to suppress dust.
-
Scoop the mixture into a disposable wide-mouth jar.
-
Wipe the surface with a mild soap solution; collect wipes in the same jar.
-
Do NOT use bleach (sodium hypochlorite) on the dry powder; this can generate gas and heat.
-
Scenario: Solution Spill
-
Absorb: Use universal absorbent pads or vermiculite.[1]
-
Neutralization (Only if required by local EHS):
-
If residue remains, a dilute (10%) bleach solution can be used to wipe the surface, but ensure good ventilation as this oxidizes the hydrazide traces.
-
References & Regulatory Grounding[1][2][5][6][7]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment.[1] (Specifically 40 CFR 261 for waste identification).[1]
-
[1]
-
-
PubChem. Compound Summary: Tert-butyl 3-hydroxypiperidine-1-carboxylate (Analogous Structure for Hazard Estimation).[1] National Library of Medicine.
-
[1]
-
-
European Chemicals Agency (ECHA). Hydrazine Derivatives and General Safety Profiles.
-
[1]
-
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1]
-
[1]
-
A Senior Application Scientist's Guide to Handling Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate
As drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate is a key building block in modern synthesis, but its structure—combining a piperidine core with a hydrazinecarbonyl moiety—necessitates a handling protocol grounded in a thorough understanding of its potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Assessment: A Synthesis of Analogue Data
Comprehensive toxicological data for every research chemical is not always available. Therefore, a prudent safety assessment involves analyzing the hazards of structurally related compounds. The primary risks associated with this compound can be inferred from its two key components: the Boc-protected piperidine ring and the hydrazinecarbonyl functional group.
-
Hydrazine Moiety: Hydrazine and its derivatives are known for a range of potential health effects. They can be potent skin sensitizers, and many are classified as toxic if swallowed or upon skin contact.[1][2][3] The analogue tert-Butyl carbazate (BOC-hydrazide) is listed as a flammable solid that is toxic in contact with skin, causes serious eye irritation, and may cause respiratory irritation.[2][4]
-
Piperidine Core: While the Boc (tert-butoxycarbonyl) protecting group significantly reduces the reactivity and basicity of the piperidine nitrogen, related Boc-protected piperidines are known to cause skin and eye irritation.[5][6]
Based on this analysis, we must handle this compound with the assumption that it presents the following risks:
| Potential Hazard | Rationale and Supporting Evidence from Analogues | Primary Route of Exposure |
| Serious Eye Irritation | Analogous compounds like tert-Butyl carbazate and 1-(Tert-butyl)hydrazine hydrochloride are confirmed eye irritants.[2][7] Boc-protected piperidines also carry this classification.[5][6] | Eyes |
| Skin Irritation & Sensitization | Hydrazine derivatives are strong skin sensitizers.[3] tert-Butyl carbazate and other analogues are known skin irritants.[2][7] | Skin |
| Respiratory Tract Irritation | As a solid, airborne dust presents an inhalation hazard. Analogues are known to cause respiratory irritation.[5][6][7] | Inhalation |
| Acute Toxicity (Dermal/Oral) | tert-Butyl carbazate is classified as toxic if swallowed or in contact with skin.[2] This potential must be assumed for the target compound. | Skin, Ingestion |
The Hierarchy of Controls: Your Primary Defense System
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary safety strategy should always be to minimize exposure through robust engineering and administrative controls, a framework known as the hierarchy of controls.[8]
-
Engineering Controls: All handling of this compound solid must be performed within a certified chemical fume hood or a similar ventilated enclosure.[4] This is non-negotiable, as it is the most effective way to prevent the inhalation of fine dust particles.[4][9]
-
Administrative Controls: Designate a specific area within the lab for working with this compound. Ensure an emergency eyewash and safety shower are immediately accessible.[10] All personnel must be trained on this specific protocol before beginning work.
Personal Protective Equipment (PPE): The Last Line of Defense
When engineering and administrative controls are in place, the correct PPE provides essential protection against accidental contact.
| Protection Type | Minimum Requirement | Rationale and Best Practices |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[10] | The hydrazine moiety necessitates careful glove selection. Always inspect gloves for tears or holes before use.[4][9] Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[9] |
| Eye & Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH standards.[4] | Protects against accidental splashes of solutions or contact with airborne particles. |
| Enhanced Eye & Face Protection | Full-face shield worn over safety glasses.[10] | Required when handling larger quantities (>10g) or when there is a significant risk of splashing during dissolution or reaction quenching. |
| Skin & Body Protection | Flame-resistant lab coat, full-length pants, and closed-toe shoes.[10] | Provides a barrier against spills and prevents skin contact. |
| Respiratory Protection | Not required when handled within a certified fume hood. | If a fume hood is not available or in the event of a large spill, a full-face respirator with appropriate cartridges (e.g., type ABEK) must be used as part of a comprehensive respiratory protection program.[3][10] |
Operational and Disposal Protocols
A self-validating protocol ensures safety is built into the workflow, not added as an afterthought.
Step-by-Step Handling Procedure
-
Preparation: Verify that the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above.
-
Aliquotting Solid: When weighing and transferring the solid, use smooth, deliberate motions with a spatula to prevent the generation of airborne dust.[4] Perform all transfers over a contained work surface (e.g., a weigh boat or beaker) to catch any stray particles.
-
Post-Handling: After use, decontaminate the spatula and work surface. Tightly close the primary container.[11]
-
Personal Decontamination: Remove gloves using the proper technique and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.[4][6]
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area, such as a designated refrigerator for chemicals.[11] The storage area should be secure and accessible only to authorized personnel.
Chemical Spill Management Workflow
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
